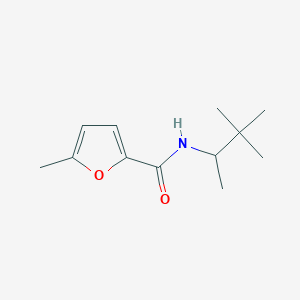
1-(1-adamantylacetyl)-4-phenylpiperazine
Overview
Description
1-(1-adamantylacetyl)-4-phenylpiperazine, also known as AAPP, is a chemical compound that has been studied extensively in the field of neuroscience and pharmacology. It is a piperazine derivative that has shown potential as a drug for the treatment of various neurological disorders.
Mechanism of Action
The exact mechanism of action of 1-(1-adamantylacetyl)-4-phenylpiperazine is not fully understood, but it is believed to act as a partial agonist at the 5-HT1A receptor and as an antagonist at the 5-HT2A receptor. The 5-HT1A receptor is involved in the regulation of mood and anxiety, while the 5-HT2A receptor is involved in the regulation of perception and cognition.
Biochemical and Physiological Effects:
1-(1-adamantylacetyl)-4-phenylpiperazine has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a role in the regulation of mood, anxiety, and reward. 1-(1-adamantylacetyl)-4-phenylpiperazine has also been shown to increase the expression of BDNF (brain-derived neurotrophic factor), which is a protein that promotes the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(1-adamantylacetyl)-4-phenylpiperazine in lab experiments is its high potency and selectivity for the 5-HT1A receptor. This allows for more precise and targeted studies of the receptor's function. However, one limitation is that 1-(1-adamantylacetyl)-4-phenylpiperazine has a short half-life, which may make it difficult to study its long-term effects.
Future Directions
There are several future directions for the study of 1-(1-adamantylacetyl)-4-phenylpiperazine. One direction is to further investigate its potential as a treatment for drug addiction. Another direction is to study its effects on other neurotransmitter systems, such as the glutamate system, which is involved in learning and memory. Additionally, 1-(1-adamantylacetyl)-4-phenylpiperazine could be studied in combination with other drugs to determine its potential for synergistic effects.
Scientific Research Applications
1-(1-adamantylacetyl)-4-phenylpiperazine has been studied for its potential use in the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. It has been shown to have anxiolytic and antidepressant effects in animal models. 1-(1-adamantylacetyl)-4-phenylpiperazine has also been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce cocaine self-administration in rats.
properties
IUPAC Name |
2-(1-adamantyl)-1-(4-phenylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O/c25-21(16-22-13-17-10-18(14-22)12-19(11-17)15-22)24-8-6-23(7-9-24)20-4-2-1-3-5-20/h1-5,17-19H,6-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKPMTMXIVWGON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CC34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Phenylpiperazin-1-yl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-methyl-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-4-phenyl-3-thiophenecarboxamide](/img/structure/B4179959.png)

![N-[1-(1,3-benzodioxol-5-yl)ethyl]nicotinamide](/img/structure/B4179972.png)
![N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-3-nitrobenzamide](/img/structure/B4179973.png)
![3-{[(5-bromo-2-thienyl)carbonyl]amino}benzoic acid](/img/structure/B4179980.png)
![8-(tetrahydro-2-furanylcarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4179981.png)

![3,4,5-triethoxy-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B4179986.png)


![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-2-(4-nitrophenyl)acetamide](/img/structure/B4180017.png)
![methyl 5-{[(4-chlorophenyl)amino]carbonyl}-4-methyl-2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4180035.png)
![1-[(2-chloro-4-fluorophenoxy)acetyl]piperidine](/img/structure/B4180041.png)
